4-Fluoro-3-(trifluoromethyl)benzophenone

Description

BenchChem offers high-quality 4-Fluoro-3-(trifluoromethyl)benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(trifluoromethyl)benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

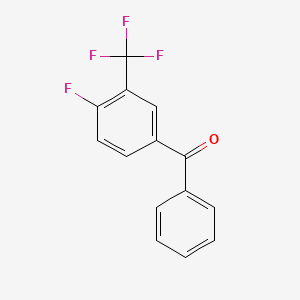

Structure

3D Structure

Properties

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-7-6-10(8-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBZTYREKMHBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372139 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-04-8 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzophenone: Synthesis, Properties, and Applications

Executive Summary: 4-Fluoro-3-(trifluoromethyl)benzophenone is a highly functionalized aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. Its strategic combination of a fluorine atom and a trifluoromethyl group on one of the phenyl rings imparts unique electronic properties, influencing its reactivity and biological activity. This guide provides a comprehensive overview of its physicochemical properties, details robust synthetic protocols, discusses its analytical characterization, and explores its critical role as a building block in modern drug design. The information presented is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile compound in their work.

Molecular Profile and Physicochemical Properties

4-Fluoro-3-(trifluoromethyl)benzophenone is a solid compound whose structure is characterized by a central ketone group linking an unsubstituted phenyl ring to a 1-fluoro-2-(trifluoromethyl)benzene moiety. The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly influences the molecule's chemical behavior.

| Property | Value | Source(s) |

| IUPAC Name | (4-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone | N/A |

| CAS Number | 239087-04-8 | [1] |

| Molecular Formula | C₁₄H₈F₄O | N/A |

| Molecular Weight | 268.21 g/mol | N/A |

| Appearance | White to yellow solid | [2] |

| Melting Point | 52-53 °C (for the related isomer 3-(trifluoromethyl)benzophenone) | [2] |

| Boiling Point | 121-123 °C at 1.5 mmHg (for the related isomer 3-(trifluoromethyl)benzophenone) | [2] |

| Solubility | Soluble in common organic solvents like dichloromethane, THF, and acetone. | N/A |

Synthetic Strategies

The construction of the 4-Fluoro-3-(trifluoromethyl)benzophenone scaffold is most reliably achieved via electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. This method offers a direct and efficient route to the diaryl ketone core.

Retrosynthetic Analysis

A logical disconnection of the target molecule breaks the carbon-carbonyl bond, identifying the primary synthons as a benzoyl cation equivalent and 1-fluoro-2-(trifluoromethyl)benzene. This approach points directly to a Friedel-Crafts acylation strategy.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[3][4] The reaction proceeds by activating an acyl halide with a Lewis acid, generating a highly electrophilic acylium ion that is subsequently attacked by the electron-rich aromatic ring.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (e.g., AlCl₃): Aluminum trichloride is a powerful Lewis acid that coordinates to the chlorine atom of benzoyl chloride, facilitating its departure and the formation of the critical acylium ion electrophile.

-

Aromatic Substrate: 1-Fluoro-2-(trifluoromethyl)benzene serves as the nucleophile. The fluorine and trifluoromethyl groups are deactivating, making the reaction conditions more demanding than for unsubstituted benzene. The acylation is expected to occur para to the fluorine atom due to its ortho-, para-directing effect, which overrides the meta-directing effect of the trifluoromethyl group.

-

Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or carbon disulfide is typically used to prevent side reactions with the catalyst or intermediates.

-

Temperature Control: The initial mixing is performed at low temperatures (e.g., 0 °C) to control the exothermic reaction between the Lewis acid and the acyl chloride. The reaction is then allowed to warm to promote the substitution.

Caption: Step-by-step workflow for Friedel-Crafts synthesis.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per mmol of substrate).

-

Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) in small portions over 15 minutes. Self-Validation: The mixture should remain a stirrable slurry. A slight exotherm may be observed.

-

Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C. Self-Validation: The solution will typically darken, and HCl gas evolution may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (~2M). Stir for 15 minutes until the solids dissolve. Self-Validation: This hydrolyzes the aluminum complexes. The organic layer should be a clear, pale-yellow solution.

-

Workup: Transfer the mixture to a separatory funnel. Collect the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Fluoro-3-(trifluoromethyl)benzophenone.

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (~7.4-7.9 ppm). The protons on the unsubstituted phenyl ring will appear as distinct multiplets from those on the substituted ring.

-

¹⁹F NMR: Two signals are expected. One for the single fluorine atom, likely a quartet due to coupling with the adjacent CF₃ group, and a singlet or doublet for the trifluoromethyl group, depending on its coupling to the ortho fluorine.

-

¹³C NMR: The carbonyl carbon will appear downfield (~195 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 268. Key fragmentation patterns would include the loss of the phenyl group (m/z = 77) and the fluorinated phenyl group.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the ketone carbonyl (C=O) stretch will be present around 1660-1680 cm⁻¹.

The Role in Medicinal Chemistry and Drug Development

The incorporation of trifluoromethyl groups is a cornerstone strategy in modern drug design.[5][6] 4-Fluoro-3-(trifluoromethyl)benzophenone serves as a valuable scaffold or intermediate for synthesizing more complex New Chemical Entities (NCEs).

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong. The CF₃ group can block metabolically labile positions on an aromatic ring, preventing oxidative degradation by cytochrome P450 enzymes and thereby increasing the drug's half-life.[7]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This is critical for drugs targeting the central nervous system.[8]

-

Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and impacting receptor binding and solubility.[5]

-

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, offering similar steric bulk but with profoundly different electronic properties, which can lead to improved binding affinity and selectivity for a biological target.[8]

The benzophenone core itself is a known pharmacophore found in various biologically active molecules, and the specific substitution pattern of this compound makes it a precursor for targeted libraries in drug discovery programs.[9]

Safety, Handling, and Storage

As with many halogenated aromatic compounds, 4-Fluoro-3-(trifluoromethyl)benzophenone requires careful handling.

-

Hazard Classification: Based on data for analogous compounds, it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.[10][12]

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[1] Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[10][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4-Fluoro-3-(trifluoromethyl)benzophenone is more than a simple chemical; it is a strategic tool for molecular design. Its synthesis via Friedel-Crafts acylation is robust and well-understood. The true value of this compound lies in the synergistic effects of its fluorine and trifluoromethyl substituents, which provide medicinal chemists with a powerful building block to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the development of next-generation therapeutics and agrochemicals.

References

-

PubChem. 4-(Trifluoromethyl)benzophenone. [Link]

-

Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Jia, H., et al. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry. [Link]

- Google Patents. Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

Fisher Scientific. 4-Fluoro-3-(trifluoromethyl)benzophenone Safety Data Sheet. [Link]

-

ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Clark, J. (2023). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

-

ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. [Link]

-

Chemguide. Friedel-Crafts Acylation of Benzene. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

- Google Patents. Method for producing 4-fluoro-3-trifluoromethylphenol.

-

Semantic Scholar. Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation. [Link]

-

Supporting Information. [Link]

-

Carl ROTH. Safety Data Sheet: Benzophenone. [Link]

-

SpectraBase. 3-Fluoro-4-(trifluoromethyl)benzoyl chloride. [Link]

-

Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]

-

Wikipedia. 4-(Trifluoromethyl)benzaldehyde. [Link]

Sources

- 1. fishersci.es [fishersci.es]

- 2. 3-(TRIFLUOROMETHYL)BENZOPHENONE | 728-81-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone|4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone (CAS 898776-57-3) is a chemical building block for research use only. Not for human consumption. [benchchem.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

A Comprehensive Technical Guide to (4-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of (4-fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone, a benzophenone derivative with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, synthesis, and prospective applications, with a particular focus on its relevance in drug discovery programs.

Chemical Identity and Structure

The formal IUPAC name for the compound commonly known as 4-Fluoro-3-(trifluoromethyl)benzophenone is (4-fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone .

The structure of (4-fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone is characterized by a central carbonyl group (ketone) linking a phenyl group to a 4-fluoro-3-(trifluoromethyl)phenyl group. The presence of both a fluorine atom and a trifluoromethyl group on one of the phenyl rings significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of (4-fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₈F₄O | Based on its chemical structure. |

| Molecular Weight | ~268.21 g/mol | Calculated from the atomic weights of its constituent atoms. |

| Appearance | Likely a white to off-white solid | Benzophenone and its derivatives are typically crystalline solids at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | The largely nonpolar aromatic structure suggests solubility in organic media and insolubility in aqueous solutions. |

| Melting Point | Expected to be in the range of 70-100 °C | Based on the melting points of structurally similar benzophenones. |

| Boiling Point | Expected to be > 300 °C at atmospheric pressure | High molecular weight and aromatic nature suggest a high boiling point. |

Synthesis of (4-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone

The most direct and industrially scalable method for the synthesis of (4-fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2]

A plausible synthetic route would involve the reaction of 4-fluoro-3-(trifluoromethyl)benzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Synthesis via Friedel-Crafts Acylation

Causality in Experimental Choices:

-

Choice of Reactants: 4-Fluoro-3-(trifluoromethyl)benzoyl chloride is chosen as the acylating agent due to the high reactivity of the acyl chloride functional group. Benzene serves as the aromatic substrate to be acylated.

-

Choice of Catalyst: Aluminum chloride is a strong Lewis acid that effectively activates the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the activation energy of the aromatic substitution.[1]

-

Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane or dichloroethane, to ensure homogeneity and control the reaction temperature. Anhydrous conditions are crucial as the Lewis acid catalyst is water-sensitive.

Applications in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[3] These groups can modulate key properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.

-

Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity and potency.

Given these properties, (4-fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone serves as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. The benzophenone core itself is found in various biologically active molecules. The specific substitution pattern of this compound makes it an attractive starting point for the development of inhibitors for various enzymes and receptors where interactions with a fluorinated phenyl ring are desired. For instance, similar fluorinated compounds have shown activity as kinase inhibitors and modulators of other signaling pathways.[4]

Experimental Protocols

Synthesis of (4-fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone via Friedel-Crafts Acylation

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzoyl chloride

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

Slowly add 4-fluoro-3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) to the suspension.

-

To this mixture, add anhydrous benzene (1.2 equivalents) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (4-fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (typically δ 190-200 ppm) and the aromatic carbons. The carbon atoms attached to fluorine will exhibit characteristic splitting (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum will provide distinct signals for the fluorine atom and the trifluoromethyl group, which is a powerful tool for confirming the presence and electronic environment of these groups.[5]

Infrared (IR) Spectroscopy:

The IR spectrum should display a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₄H₈F₄O.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (4-fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone and its synthetic precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Handling of Reagents: Anhydrous aluminum chloride is corrosive and reacts violently with water. Benzene is a known carcinogen and should be handled with extreme care. Acyl chlorides are corrosive and lachrymatory.

For detailed safety information, always refer to the Safety Data Sheet (SDS) for each chemical used. A representative SDS for a similar compound, 4-fluoro-3-(trifluoromethyl)phenol, indicates that such fluorinated compounds can cause skin and eye irritation.[6]

Conclusion

(4-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone is a synthetically accessible benzophenone derivative with significant potential as a building block in the development of new pharmaceuticals and functional materials. Its unique combination of a benzophenone core with fluoro and trifluoromethyl substituents provides a platform for fine-tuning the physicochemical and biological properties of target molecules. The synthetic protocol outlined in this guide, based on the robust Friedel-Crafts acylation, offers a reliable method for its preparation, paving the way for further investigation into its applications.

References

- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301.

- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

- Liu, Q., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101.

-

Manufacturing Insights. The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Available from: [Link]

- Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (2024-07-15). Available from: [Link]

-

PubChem. (4-Fluoro-3-methoxyphenyl)(morpholino)methanone. (2026-01-10). Available from: [Link]

-

PubChem. N-[4-(trifluoromethyl)phenyl]acetamide. Available from: [Link]

-

PubMed. 1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: A Novel Metabotropic Glutamate Receptor 5-selective Positive Allosteric Modulator With Preclinical Antipsychotic-Like and Procognitive Activities. Available from: [Link]

-

ResearchGate. Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). (2025-09-27). Available from: [Link]

-

University of Rochester. Fluorine NMR. Available from: [Link]

Sources

A Comprehensive Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzophenone: Physicochemical Properties and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both a fluorine atom and a trifluoromethyl group, make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials.[1][2][3] The benzophenone scaffold itself is a ubiquitous structure in a variety of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of fluorine and trifluoromethyl groups can enhance metabolic stability, modulate physicochemical properties such as lipophilicity and basicity, and improve binding affinity to biological targets.[4] This guide provides a detailed overview of the key physicochemical properties of 4-Fluoro-3-(trifluoromethyl)benzophenone, with a focus on its melting and boiling points, and outlines rigorous experimental protocols for their determination.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)benzophenone

| Property | Value | Source |

| CAS Number | 239087-04-8 | [5] |

| Molecular Formula | C₁₄H₈F₄O | [5] |

| Molecular Weight | 268.21 g/mol | [5] |

| Appearance | White Crystalline Solid | [5] |

| Melting Point | 44 - 47 °C (111.2 - 116.6 °F) | [5] |

| Boiling Point | Not available | [5] |

| Solubility | No information available | [5] |

For the sake of comparison, the properties of the parent compound, benzophenone, are provided in the table below.

Table 2: Physicochemical Properties of Benzophenone

| Property | Value | Source |

| CAS Number | 119-61-9 | [6] |

| Molecular Formula | C₁₃H₁₀O | [6] |

| Molecular Weight | 182.22 g/mol | [6] |

| Appearance | White solid | [6] |

| Melting Point | 48.5 °C (119.3 °F) | [6] |

| Boiling Point | 305.4 °C (581.7 °F) | [6] |

| Solubility in water | Insoluble | [6] |

Synthesis of 4-Fluoro-3-(trifluoromethyl)benzophenone

Substituted benzophenones are commonly synthesized via the Friedel-Crafts acylation reaction.[7][8] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[8] For the synthesis of 4-Fluoro-3-(trifluoromethyl)benzophenone, a plausible route would involve the Friedel-Crafts acylation of fluorobenzene with 3-(trifluoromethyl)benzoyl chloride.

Caption: Synthetic pathway for 4-Fluoro-3-(trifluoromethyl)benzophenone.

Experimental Determination of Physicochemical Properties

Accurate determination of the melting and boiling points is crucial for compound identification, purity assessment, and process development.

Melting Point Determination

The reported melting point of 4-Fluoro-3-(trifluoromethyl)benzophenone is in the range of 44 - 47 °C.[5] The following protocol describes the capillary method for its precise determination.

Protocol 1: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the 4-Fluoro-3-(trifluoromethyl)benzophenone sample is a fine, dry powder. If necessary, gently crush any large crystals.

-

Pack a capillary tube to a height of 2-3 mm with the sample by tapping the sealed end on a hard surface.

-

-

Instrument Setup:

-

Use a calibrated digital melting point apparatus.

-

Set the starting temperature to approximately 40 °C.

-

Set the heating rate to 1-2 °C per minute. A slower heating rate in the vicinity of the expected melting point enhances accuracy.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The melting range provides an indication of purity.

-

Caption: Workflow for capillary melting point determination.

Boiling Point Determination

Protocol 2: Boiling Point Determination (Siwoloboff Method)

This method is suitable for small sample quantities.

-

Apparatus Setup:

-

Attach a small test tube containing 0.5-1 mL of 4-Fluoro-3-(trifluoromethyl)benzophenone to a thermometer.

-

Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Immerse this assembly in a heating bath (e.g., silicone oil).

-

-

Measurement at Atmospheric Pressure:

-

Heat the bath gradually while stirring.

-

Observe the capillary tube. A continuous stream of bubbles will emerge as the liquid's vapor pressure exceeds the atmospheric pressure.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

-

Measurement at Reduced Pressure (if necessary):

-

If decomposition is observed at atmospheric pressure, repeat the measurement using a vacuum distillation setup.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Record the pressure at which the boiling point is measured.

-

Use a nomograph to correct the boiling point to standard atmospheric pressure.

-

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.es [fishersci.es]

- 6. Benzophenone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-(trifluoromethyl)benzophenone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Fluoro-3-(trifluoromethyl)benzophenone, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive empirical solubility data in publicly accessible literature, this document establishes a robust theoretical framework to predict its behavior in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering insights into solvent selection for synthesis, purification, and formulation. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of this compound is provided to empower researchers to generate precise, application-specific data.

Introduction: The Significance of 4-Fluoro-3-(trifluoromethyl)benzophenone

4-Fluoro-3-(trifluoromethyl)benzophenone is a polysubstituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom, make it a valuable building block for the synthesis of complex organic molecules. Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies (such as crystallization), and formulating products with desired bioavailability and stability.

This guide will delve into the physicochemical properties of 4-Fluoro-3-(trifluoromethyl)benzophenone, predict its solubility based on established chemical principles, and provide a practical methodology for its empirical determination.

Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)benzophenone

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. The key parameters for 4-Fluoro-3-(trifluoromethyl)benzophenone are summarized in the table below.

| Property | Value | Source |

| CAS Number | 239087-04-8 | Fisher Scientific[1] |

| Molecular Formula | C₁₄H₈F₄O | Fisher Scientific[1] |

| Molecular Weight | 268.21 g/mol | Fisher Scientific[1] |

| Appearance | White crystalline solid | Fisher Scientific[1] |

| Melting Point | 44 - 47 °C | Henan Coreychem co., LTD[2] |

| Boiling Point | 323.2 °C at 760 mmHg (Predicted) | Henan Coreychem co., LTD[2] |

| LogP (calculated) | 4.07550 | Henan Coreychem co., LTD[2] |

The crystalline solid nature of this compound at room temperature indicates that energy will be required to overcome crystal lattice forces for dissolution to occur. The relatively high calculated LogP value suggests a lipophilic ("fat-loving") or hydrophobic ("water-fearing") character, predicting poor solubility in water and good solubility in nonpolar organic solvents.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of 4-Fluoro-3-(trifluoromethyl)benzophenone is determined by the interplay of its functional groups.

-

Polar Group: The central carbonyl group (C=O) is polar, with the oxygen atom being electronegative, creating a dipole moment. This group can act as a hydrogen bond acceptor.

-

Nonpolar Moieties: The two phenyl rings are nonpolar and contribute to the molecule's lipophilicity.

-

Halogen Substituents: The fluorine atom and the trifluoromethyl (CF₃) group are strongly electron-withdrawing. While the C-F bonds are polar, the overall effect of these groups on the large aromatic system is an increase in lipophilicity and a decrease in aqueous solubility.

The high LogP value further reinforces the prediction of good solubility in nonpolar solvents.

Predicted Solubility in Common Organic Solvents:

Based on these structural features, we can predict the solubility of 4-Fluoro-3-(trifluoromethyl)benzophenone in different classes of organic solvents:

-

High Solubility Predicted:

-

Aromatic Hydrocarbons (e.g., Toluene, Xylenes): The presence of two phenyl rings in the solute molecule suggests strong, favorable π-π stacking interactions with aromatic solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and are excellent at dissolving a wide range of organic compounds. Dichloromethane is often a good choice for dissolving complex organic molecules.

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): The ether oxygen can interact with the solute, and the overall nonpolar character of these solvents makes them suitable for dissolving lipophilic compounds. THF is a versatile solvent for many organic reactions.

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): As a ketone itself, 4-Fluoro-3-(trifluoromethyl)benzophenone is expected to be highly soluble in other ketones due to favorable dipole-dipole interactions.

-

-

Moderate to Good Solubility Predicted:

-

Esters (e.g., Ethyl acetate): These are polar aprotic solvents that are good at dissolving many organic compounds.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)): While these solvents are polar, they lack hydrogen-donating capabilities. The polarity of the carbonyl group in the solute should allow for some interaction, but the large nonpolar surface area may limit very high solubility.

-

-

Low to Insoluble Predicted:

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): These are polar protic solvents. While the carbonyl group of the solute can act as a hydrogen bond acceptor, the large, nonpolar aromatic structure is likely to make it sparingly soluble in these solvents.

-

Nonpolar Aliphatic Hydrocarbons (e.g., Hexane, Heptane, Cyclohexane): While the solute is largely nonpolar, the presence of the polar carbonyl group may lead to some insolubility in highly nonpolar alkanes.

-

Water: The compound is expected to be virtually insoluble in water due to its high lipophilicity and lack of significant hydrogen-bonding donor groups.

-

The following diagram illustrates the key molecular features influencing the solubility of 4-Fluoro-3-(trifluoromethyl)benzophenone.

Caption: Factors influencing the solubility of 4-Fluoro-3-(trifluoromethyl)benzophenone.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4-Fluoro-3-(trifluoromethyl)benzophenone in various organic solvents.

Materials and Equipment

-

4-Fluoro-3-(trifluoromethyl)benzophenone (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Volumetric flasks and pipettes

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves.

Safety Precautions

-

Consult the Safety Data Sheet (SDS) for 4-Fluoro-3-(trifluoromethyl)benzophenone and all solvents before use.[1]

-

Handle 4-Fluoro-3-(trifluoromethyl)benzophenone in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.[1]

-

All solvents should be handled with appropriate care, considering their flammability and toxicity.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 4-Fluoro-3-(trifluoromethyl)benzophenone.

Step-by-Step Procedure

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of 4-Fluoro-3-(trifluoromethyl)benzophenone in the chosen solvent at a known concentration.

-

Perform a series of dilutions to create a set of calibration standards of different known concentrations.

-

Analyze these standards using the chosen analytical method (HPLC or GC) to generate a calibration curve (response vs. concentration).

-

-

Sample Preparation:

-

Add an excess amount of solid 4-Fluoro-3-(trifluoromethyl)benzophenone to a vial containing a precisely known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC or GC method used for the calibration standards.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of 4-Fluoro-3-(trifluoromethyl)benzophenone in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Conclusion

References

-

Wikipedia. (n.d.). Solvent. Retrieved January 26, 2026, from [Link].

- Henan Coreychem co., LTD. (n.d.). [4-fluoro-3-(trifluoromethyl)phenyl]-phenylmethanone CAS NO.239087-04-8.

Sources

A Technical Guide to the Photochemical Properties of 4-Fluoro-3-(trifluoromethyl)benzophenone

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Benzophenones

Benzophenone and its derivatives are cornerstone molecules in the field of photochemistry, prized for their efficacy as photosensitizers. Their utility stems from a high efficiency of intersystem crossing from an excited singlet state to a triplet state upon absorption of ultraviolet light. This triplet state is a potent chemical entity, capable of initiating a wide array of photochemical reactions. The strategic placement of substituents on the benzophenone scaffold allows for the fine-tuning of its photochemical and photophysical properties, tailoring the molecule for specific applications in organic synthesis, polymer chemistry, and drug development.

This technical guide focuses on a particularly intriguing derivative: 4-Fluoro-3-(trifluoromethyl)benzophenone. The presence of both a fluorine atom and a trifluoromethyl group on the same phenyl ring introduces a unique electronic environment. The fluorine atom, being electronegative, can influence the molecule's absorption characteristics and reactivity through inductive effects. The trifluoromethyl group, a strong electron-withdrawing moiety, is known to enhance metabolic stability and lipophilicity in pharmaceutical compounds[1]. Understanding the interplay of these substituents on the core photochemical properties of the benzophenone scaffold is crucial for harnessing its full potential in advanced applications.

This document provides a comprehensive overview of the synthesis, core photochemical principles, and anticipated applications of 4-Fluoro-3-(trifluoromethyl)benzophenone. While direct experimental data for this specific molecule is limited in the public domain, this guide synthesizes information from closely related analogs and foundational photochemical principles to provide a robust predictive framework for researchers.

Molecular Structure and Synthesis

The foundational step to exploring the photochemical properties of any molecule is a reliable synthetic route. While a specific, detailed synthesis for 4-Fluoro-3-(trifluoromethyl)benzophenone is not extensively documented in readily available literature, a logical and established synthetic pathway can be proposed based on standard organic chemistry reactions. A common method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.

A plausible synthetic route would involve the reaction of a substituted benzoyl chloride with a suitable aromatic partner. In this case, one could envision the Friedel-Crafts acylation of fluorobenzene with 3-(trifluoromethyl)benzoyl chloride, or alternatively, the acylation of benzotrifluoride with 4-fluorobenzoyl chloride. The choice of reactants and catalyst (typically a Lewis acid like aluminum chloride) would be critical in optimizing the yield and minimizing side reactions.

Another viable pathway involves the oxidation of a diarylmethanol precursor. This precursor can be synthesized via a Grignard reaction between a phenylmagnesium halide and a substituted benzaldehyde.

A related and well-documented synthesis is that of 4-Fluoro-3-(trifluoromethyl)phenol, a key intermediate in the production of some agrochemicals[2][3]. This synthesis starts from 4-fluoro-3-trifluoromethylaniline, which undergoes diazotization followed by hydrolysis to yield the phenol[2][3]. This existing industrial process for a closely related structure underscores the feasibility of obtaining the necessary precursors for the synthesis of 4-Fluoro-3-(trifluoromethyl)benzophenone.

Core Photochemical Principles: A Jablonski Perspective

The photochemical behavior of 4-Fluoro-3-(trifluoromethyl)benzophenone is governed by the transitions between its electronic states, elegantly depicted by a Jablonski diagram. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂).

Caption: Energy transfer mechanism in photosensitization.

Photoinitiator for Polymerization

In the presence of a hydrogen donor (co-initiator), the excited triplet state of 4-Fluoro-3-(trifluoromethyl)benzophenone can abstract a hydrogen atom to generate a free radical. This radical can then initiate the polymerization of vinyl monomers. The fluorinated substituents may enhance the initiator's solubility in specific monomer systems and potentially influence the kinetics of polymerization.

Probe for Studying Reaction Mechanisms

The well-defined photochemical properties of benzophenones make them excellent tools for studying reaction mechanisms. The triplet state can be used to probe the reactivity of other molecules, and the quenching of the triplet state can provide information about energy and electron transfer processes.

Conclusion and Future Outlook

4-Fluoro-3-(trifluoromethyl)benzophenone represents a promising, yet underexplored, molecule in the vast landscape of photochemistry. Its synthesis is feasible through established organic chemistry methodologies. Based on the foundational principles of benzophenone photochemistry and the known electronic effects of its substituents, it is predicted to be a highly efficient triplet photosensitizer.

The true potential of this molecule, however, can only be unlocked through rigorous experimental characterization. The protocols outlined in this guide provide a clear roadmap for elucidating its photophysical properties. Such studies will not only provide valuable data for this specific compound but will also contribute to a deeper understanding of how fluorination patterns can be used to rationally design photosensitizers with tailored properties for a wide range of applications, from the synthesis of complex organic molecules to the development of novel phototherapeutics and advanced materials.

References

- Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. ETNA Laboratuvar Çözümleri. [Link]

-

Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Kilo-Lab. [Link]

Sources

Methodological & Application

Synthetic Route to 4-Fluoro-3-(trifluoromethyl)benzophenone from 4-Fluoro-3-(trifluoromethyl)aniline: An Application Note and Detailed Protocol

Introduction: 4-Fluoro-3-(trifluoromethyl)benzophenone is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of pharmaceuticals and photoinitiators. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic properties and metabolic stability to target molecules. This document provides a comprehensive guide for the synthesis of 4-fluoro-3-(trifluoromethyl)benzophenone, commencing from the readily available starting material, 4-fluoro-3-(trifluoromethyl)aniline. The described synthetic pathway is a robust, multi-step process involving a sequence of well-established organic transformations.

This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry. The protocols herein are designed to be self-validating, with explanations for critical steps and potential pitfalls.

Synthetic Strategy Overview

The synthesis of 4-fluoro-3-(trifluoromethyl)benzophenone from 4-fluoro-3-(trifluoromethyl)aniline is most reliably achieved through a four-step sequence. This strategy was devised to ensure high purity of intermediates and a good overall yield of the final product. The key transformations are:

-

Diazotization: The primary amine functionality of 4-fluoro-3-(trifluoromethyl)aniline is converted to a diazonium salt. This is a crucial step that transforms the amino group into a versatile leaving group.

-

Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction, utilizing copper(I) cyanide to install a nitrile group, yielding 4-fluoro-3-(trifluoromethyl)benzonitrile.

-

Hydrolysis: The nitrile intermediate is hydrolyzed under acidic conditions to afford 4-fluoro-3-(trifluoromethyl)benzoic acid.

-

Acyl Chloride Formation and Friedel-Crafts Acylation: The carboxylic acid is converted to the corresponding acyl chloride, which is then used to acylate benzene via a Friedel-Crafts reaction to furnish the target benzophenone.

Caption: Overall synthetic workflow from the starting aniline to the final benzophenone product.

PART 1: Detailed Experimental Protocols

Step 1: Diazotization of 4-Fluoro-3-(trifluoromethyl)aniline

Principle: The diazotization reaction converts the primary aromatic amine into a diazonium salt by reaction with nitrous acid, which is generated in situ from sodium nitrite and a strong acid. The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoro-3-(trifluoromethyl)aniline | 179.11 | 17.9 g | 0.1 |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 30 mL | ~0.36 |

| Sodium Nitrite | 69.00 | 7.25 g | 0.105 |

| Deionized Water | 18.02 | 100 mL | - |

| Ice | - | As needed | - |

Protocol:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-fluoro-3-(trifluoromethyl)aniline (17.9 g, 0.1 mol) and deionized water (50 mL).

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add concentrated hydrochloric acid (30 mL) to the stirred suspension. The aniline will dissolve to form the hydrochloride salt. Maintain the temperature below 5 °C.

-

In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in deionized water (20 mL) and cool the solution to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C. Vigorous stirring is essential during this addition.

-

After the addition is complete, stir the resulting solution of 4-fluoro-3-(trifluoromethyl)benzenediazonium chloride for an additional 30 minutes at 0-5 °C. The solution should be kept cold and used immediately in the next step.

Expert Insights: The stability of the diazonium salt is paramount. Exceeding 5 °C can lead to decomposition and the formation of unwanted phenolic byproducts. The slow, dropwise addition of the nitrite solution is critical to control the exothermicity of the reaction.

Step 2: Sandmeyer Reaction to 4-Fluoro-3-(trifluoromethyl)benzonitrile

Principle: The Sandmeyer reaction is a substitution reaction in which the diazonium group is replaced by a nucleophile, in this case, a cyanide group from copper(I) cyanide. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoro-3-(trifluoromethyl)benzenediazonium chloride solution | - | From Step 1 | ~0.1 |

| Copper(I) Cyanide | 89.56 | 10.8 g | 0.12 |

| Toluene | 92.14 | 100 mL | - |

| Deionized Water | 18.02 | 50 mL | - |

Protocol:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) in deionized water (50 mL). Caution: Copper(I) cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the copper(I) cyanide solution to 60-70 °C with stirring.

-

Slowly add the cold diazonium salt solution from Step 1 to the hot copper(I) cyanide solution over 30-45 minutes. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, continue to heat the mixture at 70 °C for 1 hour, or until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add toluene (100 mL). Shake well and separate the layers.

-

Extract the aqueous layer with two additional portions of toluene (50 mL each).

-

Combine the organic extracts, wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-fluoro-3-(trifluoromethyl)benzonitrile. The crude product can be purified by vacuum distillation.

Expert Insights: The Sandmeyer reaction can sometimes be sluggish. Ensuring the copper(I) cyanide is of good quality and that the temperature is maintained appropriately is key to achieving a good yield. The reaction should be performed in a well-ventilated fume hood due to the evolution of nitrogen gas and the high toxicity of cyanide compounds.

Step 3: Hydrolysis of 4-Fluoro-3-(trifluoromethyl)benzonitrile

Principle: The nitrile group is hydrolyzed to a carboxylic acid group by heating with a strong acid. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed.[2][3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoro-3-(trifluoromethyl)benzonitrile | 189.11 | 18.9 g | 0.1 |

| Concentrated Sulfuric Acid (~98%) | 98.08 | 50 mL | ~0.92 |

| Deionized Water | 18.02 | 50 mL | - |

Protocol:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude 4-fluoro-3-(trifluoromethyl)benzonitrile (18.9 g, 0.1 mol) with a mixture of deionized water (50 mL) and concentrated sulfuric acid (50 mL). Caution: Add the sulfuric acid to the water slowly and with cooling, as the dilution is highly exothermic.

-

Heat the mixture to reflux (approximately 120-130 °C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice (200 g) in a beaker.

-

The white precipitate of 4-fluoro-3-(trifluoromethyl)benzoic acid will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

-

Dry the solid in a vacuum oven at 60 °C to a constant weight. The product is typically of sufficient purity for the next step.

Expert Insights: The hydrolysis of nitriles can be slow. Ensure that the reflux is vigorous enough to promote the reaction. The workup procedure of pouring the reaction mixture onto ice is crucial for precipitating the carboxylic acid product, which is less soluble in cold water.

Step 4: Synthesis of 4-Fluoro-3-(trifluoromethyl)benzophenone

This final step is a two-part process: the formation of the acyl chloride followed by a Friedel-Crafts acylation.

Part 4a: Formation of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride

Principle: The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous and are easily removed.[4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoro-3-(trifluoromethyl)benzoic acid | 208.11 | 20.8 g | 0.1 |

| Thionyl Chloride | 118.97 | 11 mL (18 g) | 0.15 |

| Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic |

Protocol:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 4-fluoro-3-(trifluoromethyl)benzoic acid (20.8 g, 0.1 mol).

-

Add thionyl chloride (11 mL, 0.15 mol) and a few drops of DMF (as a catalyst).

-

Heat the mixture gently to 70-80 °C under a fume hood. The reaction will start with the evolution of gases.

-

Continue heating for 2-3 hours, or until the gas evolution ceases.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The resulting crude 4-fluoro-3-(trifluoromethyl)benzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Expert Insights: Thionyl chloride is a corrosive and moisture-sensitive reagent. All glassware should be thoroughly dried before use, and the reaction should be conducted under anhydrous conditions. The use of a catalytic amount of DMF accelerates the reaction.

Part 4b: Friedel-Crafts Acylation of Benzene

Principle: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where the acyl chloride, activated by a Lewis acid catalyst (aluminum chloride), reacts with an aromatic ring (benzene) to form a ketone.[5]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | 226.55 | 22.7 g | 0.1 |

| Benzene | 78.11 | 100 mL | 1.12 |

| Anhydrous Aluminum Chloride | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (anhydrous) | 84.93 | 50 mL | - |

| 1 M Hydrochloric Acid | - | 100 mL | - |

| Deionized Water | 18.02 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

Protocol:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in anhydrous dichloromethane (50 mL). Caution: Aluminum chloride is hygroscopic and reacts violently with water. Handle in a dry environment.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of 4-fluoro-3-(trifluoromethyl)benzoyl chloride (22.7 g, 0.1 mol) in anhydrous benzene (100 mL). Caution: Benzene is a known carcinogen. Handle with extreme care in a well-ventilated fume hood.

-

Add the benzoyl chloride solution dropwise to the stirred aluminum chloride suspension over 30-45 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-3 hours.

-

Cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (50 mL), deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-fluoro-3-(trifluoromethyl)benzophenone.

Expert Insights: The stoichiometry of the aluminum chloride is crucial; a slight excess is typically used to ensure complete reaction. The quenching step must be performed cautiously as it is highly exothermic. The order of addition (pouring the reaction mixture onto ice/acid) is important for safety and to facilitate the decomposition of the aluminum chloride complex.

PART 2: Mechanistic Insights and Data Visualization

Mechanism of the Key Steps

Caption: Simplified mechanism of the diazotization of an aromatic amine.

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

PART 3: Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

4-Fluoro-3-(trifluoromethyl)aniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[6][7]

-

Sodium Nitrite: Oxidizing solid. Toxic if swallowed. Causes serious eye irritation. Very toxic to aquatic life.[3][8][9][10]

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Copper(I) Cyanide: Fatal if swallowed, in contact with skin, or if inhaled. Very toxic to aquatic life with long-lasting effects.[2][11][12]

-

Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled.[13][14][15][16]

-

Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water.[17][18][19][20][21]

-

Benzene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin and serious eye irritation. May cause genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure.[22][23][24][25]

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzene. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sodium nitrite. Retrieved from [Link]

- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.

-

YouTube. (2018, May 9). Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

Airgas. (2022, March 15). Safety Data Sheet - Benzene. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aluminum Chloride. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

-

FUJIFILM Wako Chemicals. (2024, February 27). SAFETY DATA SHEET - Thionyl Chloride. Retrieved from [Link]

-

Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

ResearchGate. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]

-

Chemtrade Logistics. (2025, May 12). Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade. Retrieved from [Link]

-

NPTEL. (n.d.). 10. Sandmeyer reaction. Retrieved from [Link]

-

YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of benzoyl chloride. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. chemos.de [chemos.de]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. chemtradelogistics.com [chemtradelogistics.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. fishersci.com [fishersci.com]

- 15. bionium.miami.edu [bionium.miami.edu]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 17. carlroth.com [carlroth.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. nj.gov [nj.gov]

- 21. redox.com [redox.com]

- 22. carlroth.com [carlroth.com]

- 23. airgas.com [airgas.com]

- 24. cpchem.com [cpchem.com]

- 25. cdhfinechemical.com [cdhfinechemical.com]

Application of 4-Fluoro-3-(trifluoromethyl)benzophenone in Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzophenone is a fluorinated aromatic ketone that serves as a valuable building block in the synthesis of advanced polymers. Its unique structure, featuring a reactive fluorine atom activated by a para-keto group and a trifluoromethyl group, imparts desirable properties to the resulting materials. The trifluoromethyl (-CF3) group is known for its high thermal stability, chemical resistance, and its ability to lower the dielectric constant of polymers, making it a key component in materials for high-frequency electronics and other demanding applications.[1][2] This guide provides detailed application notes and protocols for the use of 4-fluoro-3-(trifluoromethyl)benzophenone in two primary areas of polymer chemistry: as a monomer in the synthesis of poly(aryl ether ketone)s (PAEKs) and as a photoinitiator for UV curing applications.

Part 1: 4-Fluoro-3-(trifluoromethyl)benzophenone as a Monomer for High-Performance Poly(aryl ether ketone)s (PAEKs)

The primary application of 4-fluoro-3-(trifluoromethyl)benzophenone in polymer chemistry is as a monomer for the synthesis of fluorinated poly(aryl ether ketone)s (PAEKs). These high-performance thermoplastics are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the 4-fluoro-3-(trifluoromethyl)benzophenone moiety into the polymer backbone introduces the trifluoromethyl group, which can significantly enhance the polymer's properties.

Causality of Experimental Choices in PAEK Synthesis

The synthesis of PAEKs from 4-fluoro-3-(trifluoromethyl)benzophenone proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[3][4] The choice of reaction parameters is critical for achieving high molecular weight polymers with the desired properties.

-

Monomers: 4-Fluoro-3-(trifluoromethyl)benzophenone is typically co-polymerized with a bisphenol, such as bisphenol A, to form the poly(aryl ether ketone) structure. The fluorine atom on the benzophenone is the leaving group in the SNAr reaction, and its reactivity is enhanced by the electron-withdrawing ketone group in the para position.

-

Solvent: A high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), is used to dissolve the monomers and the growing polymer chain and to facilitate the reaction at elevated temperatures.

-

Base: Anhydrous potassium carbonate (K2CO3) is a common choice of base to deprotonate the hydroxyl groups of the bisphenol, forming the more nucleophilic phenoxide species that attacks the electrophilic carbon of the 4-fluoro-3-(trifluoromethyl)benzophenone.

-

Temperature: The polymerization is typically carried out at elevated temperatures (150-200 °C) to ensure a sufficient reaction rate and to maintain polymer solubility.

-

Azeotroping Agent: Toluene is often used to azeotropically remove water from the reaction mixture, which is formed during the deprotonation of the bisphenol. The presence of water can inhibit the polymerization and lead to lower molecular weight polymers.

Properties of Fluorinated PAEKs

The incorporation of the trifluoromethyl group from 4-fluoro-3-(trifluoromethyl)benzophenone into the PAEK backbone imparts several beneficial properties:

-

Lower Dielectric Constant: The -CF3 group can increase the free volume within the polymer matrix, which in turn lowers the dielectric constant and dielectric loss.[1][2] This makes these materials highly suitable for applications in 5G communication and other high-frequency electronics.

-

Enhanced Thermal Stability: Fluorinated polymers often exhibit high thermal stability, with decomposition temperatures typically above 500 °C.[1][2][5]

-

Improved Solubility: The presence of bulky -CF3 groups can disrupt polymer chain packing, leading to improved solubility in organic solvents, which facilitates processing.

-

Good Mechanical Properties: These polymers generally form tough and flexible films with high tensile strength and Young's modulus.[1][2]

Experimental Protocol: Synthesis of a Poly(aryl ether ketone) from 4-Fluoro-3-(trifluoromethyl)benzophenone and Bisphenol A

This protocol describes a general procedure for the synthesis of a poly(aryl ether ketone) via nucleophilic aromatic substitution.

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzophenone

-

Bisphenol A

-

Anhydrous Potassium Carbonate (K2CO3)

-

N,N-Dimethylacetamide (DMAc)

-

Toluene

-

Methanol

-

Argon or Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dean-Stark trap with condenser

-

Thermometer

-

Heating mantle

-

Inert gas inlet and outlet

Procedure:

-

Reactor Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen or argon inlet/outlet, add equimolar amounts of 4-fluoro-3-(trifluoromethyl)benzophenone and bisphenol A.

-

Addition of Base and Solvent: Add a 10-20% molar excess of finely ground anhydrous potassium carbonate. Add N,N-dimethylacetamide (DMAc) to achieve a monomer concentration of 20-30% (w/v) and toluene to fill the Dean-Stark trap.

-

Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring under a slow stream of inert gas. The water generated from the reaction between the bisphenol and potassium carbonate will be removed as an azeotrope with toluene. Continue this process for 2-4 hours until no more water is collected in the Dean-Stark trap.

-

Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180 °C to initiate polymerization. The viscosity of the solution will gradually increase as the polymer forms.

-

Reaction Monitoring and Termination: Continue the polymerization for 6-12 hours. The reaction can be monitored by observing the increase in viscosity. Once the desired viscosity is reached, cool the reaction mixture to room temperature.

-

Polymer Precipitation and Purification: Dilute the viscous polymer solution with additional DMAc and then slowly pour it into a large excess of methanol with vigorous stirring to precipitate the polymer.

-

Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot deionized water to remove any residual salts and solvent. Dry the polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.

Characterization:

The resulting polymer can be characterized by various techniques:

-

FT-IR Spectroscopy: To confirm the formation of the ether linkages.

-

NMR Spectroscopy (1H and 19F): To verify the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

-